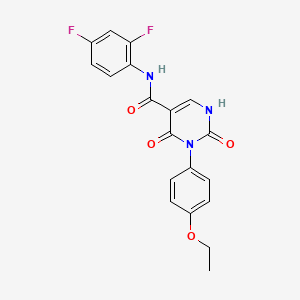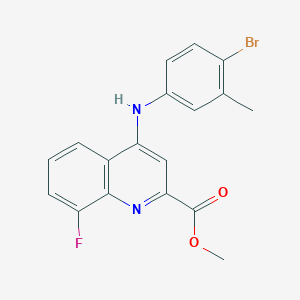
Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate" is a quinoline derivative, which is a class of compounds known for their fluorescent properties and applications in biochemistry and medicine. Quinoline derivatives, such as aminoquinolines, are of interest due to their potential as antioxidants and radioprotectors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with aminobenzoic acids or their esters. For instance, 2-chloro-4-methylquinolines can react with 2-aminobenzoic acid or ethyl 4-aminobenzoate to yield new quinoline derivatives . Additionally, the Skraup reaction and the Rosenmund-von Braun reaction are methods used to synthesize and functionalize quinoline compounds, as seen in the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives . The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles demonstrates the versatility of synthetic approaches to quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . Single-crystal X-ray diffraction is a powerful tool for determining the crystal structure of synthesized compounds, as demonstrated by the characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, which can be studied in the side chain of quinoline carboxylic acids and their nitriles . The intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, can lead to the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, indicating the potential for complex transformations involving quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be characterized using a range of analytical techniques. Elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy are commonly employed to characterize these compounds . The crystal structure and space group parameters obtained from single-crystal X-ray diffraction provide insights into the solid-state properties of these molecules .
科学的研究の応用
Antibacterial Properties
- Fluoroquinolones, a major class of antibacterial agents, show great therapeutic potential. Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate belongs to this class. A study by Kuramoto et al. (2003) highlights the synthesis of similar compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound's structure-activity relationship indicates its potent antibacterial activity comes from a combination of specific groups and atoms, including Cl, Br, or a methyl group (Kuramoto et al., 2003).
Anticancer Properties
- The search for effective anticancer agents has led to the exploration of quinoline derivatives. Fang et al. (2016) conducted a study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds exhibited significant antitumor activities against various cancer cell lines, with some showing potency comparable to 5-fluorouracil. One compound, in particular, showed the ability to arrest cancer cells in specific stages and induce apoptosis (Fang et al., 2016).
Fluorescent Properties and Sensory Applications
- Quinoline derivatives are known for their efficient fluorescence and are widely used in biochemistry and medicine. For instance, novel quinoline-based magnetic nanosensors have been developed for the detection of zinc ions in aqueous solutions, demonstrating high sensitivity and selectivity. These sensors show enhanced fluorescent intensity upon complexation with zinc ions, highlighting their potential in biochemical applications (Pourfallah & Lou, 2018).
作用機序
Target of Action
The compound “Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate” contains a quinoline moiety, which is a common structural motif in many pharmaceuticals and biologically active molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific target of this compound would depend on the precise arrangement of its functional groups and the biological context in which it is used.
特性
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYZMCHYRIRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)
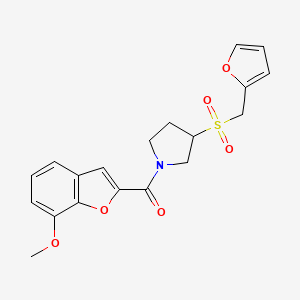
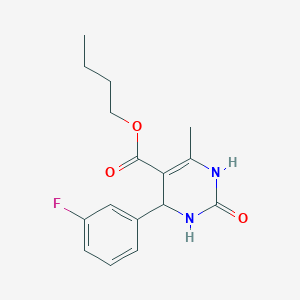
![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

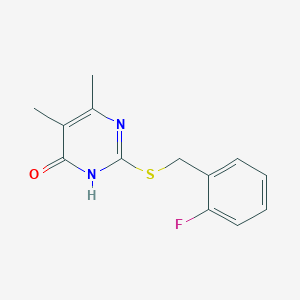
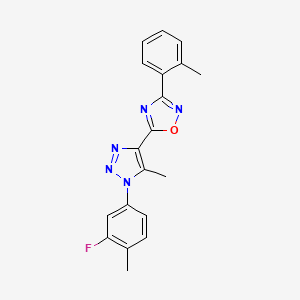
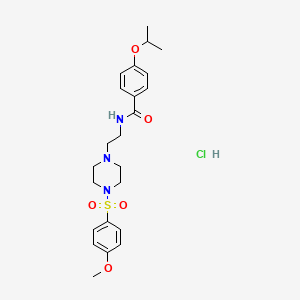
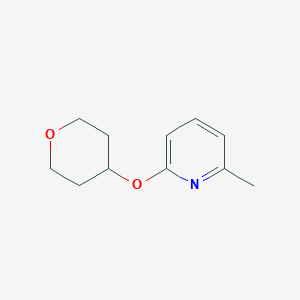
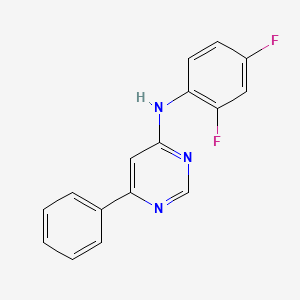
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
